3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that are valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions leads to the formation of 3-(trifluoromethyl)quinoline . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as copper-catalyzed oxidative trifluoromethylation, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide and titanium dioxide are used under mild conditions.
Reduction: Reducing agents like Hantzsch esters are employed in visible-light-mediated reactions.
Substitution: Reagents like lithium fluoride or magnesium chloride activate the substrate for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .
Scientific Research Applications
3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Exhibits antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological targets such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.
Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines: Compounds with two trifluoromethyl groups, used in organic light-emitting devices and as potential therapeutics.
Uniqueness
3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is unique due to its specific structure, which combines the quinoline core with a cyclopenta ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2751611-37-5 |
---|---|
Molecular Formula |
C13H10F3N |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.